molecular formula C13H15N3O2 B2394354 N-[3-(2-Oxo-1,3-diazinan-1-yl)phenyl]prop-2-enamide CAS No. 2193937-39-0

N-[3-(2-Oxo-1,3-diazinan-1-yl)phenyl]prop-2-enamide

Cat. No.: B2394354
CAS No.: 2193937-39-0
M. Wt: 245.282
InChI Key: WKAKSWPPAXNGBT-UHFFFAOYSA-N
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Description

N-[3-(2-Oxo-1,3-diazinan-1-yl)phenyl]prop-2-enamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a diazinane ring fused to a phenyl group, which is further connected to a prop-2-enamide moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-Oxo-1,3-diazinan-1-yl)phenyl]prop-2-enamide typically involves the reaction of 2-oxo-1,3-diazinane with a suitable phenyl derivative under controlled conditions. One common method includes the use of a base to deprotonate the diazinane, followed by nucleophilic substitution with a phenyl halide. The resulting intermediate is then reacted with prop-2-enamide under acidic or basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-Oxo-1,3-diazinan-1-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated phenyl derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-[3-(2-Oxo-1,3-diazinan-1-yl)phenyl]prop-2-enamide has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(2-Oxo-1,3-diazinan-1-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The diazinane ring can form hydrogen bonds with biological macromolecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-Oxo-1,3-diazinan-1-yl)phenyl]acetamide
  • N-[3-(2-Oxo-1,3-diazinan-1-yl)phenyl]butanamide

Uniqueness

N-[3-(2-Oxo-1,3-diazinan-1-yl)phenyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability or selectivity in certain applications.

Properties

IUPAC Name

N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-2-12(17)15-10-5-3-6-11(9-10)16-8-4-7-14-13(16)18/h2-3,5-6,9H,1,4,7-8H2,(H,14,18)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAKSWPPAXNGBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=CC=C1)N2CCCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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